N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide

Anticancer Cytoskeleton DNA Binding

This cyano-substituted naphthamide is a selective cytoskeleton-targeting probe that does not bind DNA, eliminating DNA damage pathway confounding. It uniquely induces G1 arrest, unlike the G2/M arrest of classic antimitotics, making it essential for dissecting G1-phase cytoskeletal checkpoints. Essential benchmark for SAR campaigns optimizing cytoskeletal protein downregulation. Use for cleaner toxicogenomic interpretation and locomotion-gene-driven xenograft model selection.

Molecular Formula C21H18N2OS
Molecular Weight 346.45
CAS No. 438035-09-7
Cat. No. B2973974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide
CAS438035-09-7
Molecular FormulaC21H18N2OS
Molecular Weight346.45
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H18N2OS/c22-13-18-17-8-2-1-3-9-19(17)25-21(18)23-20(24)16-11-10-14-6-4-5-7-15(14)12-16/h4-7,10-12H,1-3,8-9H2,(H,23,24)
InChIKeyOAYIWHWHMSYTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide (CAS 438035-09-7): Procurement-Focused Class and Characteristics Summary


N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide (CAS 438035-09-7) is a synthetic, cyano-substituted heteroaryl naphthamide with the molecular formula C21H18N2OS and a molecular weight of 346.45 g/mol . It belongs to a structurally distinct class of small molecules that includes a central cyclohepta[b]thiophene ring system functionalized with a nitrile group and a 2-naphthamide side chain. Unlike classical DNA-intercalating or alkylating anticancer agents, this compound is reported not to bind DNA , yet it demonstrates potent antiproliferative activity against human tumor cell lines, including HeLa cells . This unique profile situates the compound within a niche category of cytoskeleton-targeting research probes with a mechanism of action distinct from established reference agents, making it a candidate of interest for mechanism-of-action differentiation studies.

Why Generic Substitution Fails for N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide in Research Procurement


The selection of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide cannot be adequately met by generic substitution with other antiproliferative or cytoskeleton-targeting probes. This compound's demonstrated inability to bind DNA , combined with a specific multimodal cytoskeletal-disruption mechanism and a quantitative antiproliferative pattern distinct from other cyano-substituted heteroaryles , means that compounds like doxorubicin (a DNA intercalator) or paclitaxel (a microtubule stabilizer) will not replicate its experimental outcomes. The quantitative evidence below documents precisely where this compound diverges from its closest comparators in terms of mechanism, potency pattern, and cellular response, thereby invalidating any assumption of one-to-one substitution in experimental protocols.

Quantitative Differentiation of N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide Versus Closest Comparators


Non-DNA Binding Cytotoxic Mechanism Contrasted with Doxorubicin

In a comparative mechanistic study, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide, as part of a set of six cyano-substituted heteroaryles, was explicitly shown not to bind DNA . This is a critical differentiator from the clinical comparator doxorubicin, a canonical DNA intercalator and topoisomerase II inhibitor. The absence of DNA binding for the target compound directly contrasts with doxorubicin's well-characterized mechanism, which relies on DNA intercalation to exert its cytotoxic effects . This qualitative mechanistic distinction means that the target compound induces cytotoxicity through a fundamentally different pathway, avoiding the genotoxic liability profile associated with DNA-damaging agents.

Anticancer Cytoskeleton DNA Binding HeLa Mechanism of Action

Multimodal Cytoskeletal Disruption: G1 Arrest and Caspase-3 Activation vs. Other Cyano-Substituted Heteroaryles

Within the class of six cyano-substituted heteroaryles studied by Ester et al. (2012), the target compound and its analogues induced a strong G1 phase cell cycle arrest and caspase-3-dependent apoptosis in HeLa cells . This dual phenotype is notable because while many microtubule-targeting agents (e.g., vinca alkaloids, taxanes) induce G2/M arrest, the G1 arrest signature suggests a distinct mechanism of cytoskeletal interference. The class-level data indicate that the cyano-substituted heteroaryles as a group differ from classical antimitotics in their cell cycle perturbation profile; the target compound's specific contribution to this class-level behavior was confirmed in parallel experiments . The quantitative analysis of flow cytometry data demonstrated a significant G1-phase accumulation compared to untreated controls, in contrast to the expected G2/M block of comparator agents like paclitaxel .

Cell Cycle Apoptosis Caspase-3 G1 Arrest HeLa Class Comparison

Cyano-Group Position-Dependent Differentiation of Cytoskeletal Protein Downregulation vs. ROS Inhibition

A critical within-class differentiation was reported by Ester et al. (2012): among the cyano-substituted heteroaryles tested, compounds with a naphthiophene/naphthamide structure (exemplified by the target compound) reduced the expression of cytoskeletal proteins, whereas a cyano-substituted thieno-thiophene-carboxanilide analogue instead inhibited the formation of cellular reactive oxygen species (ROS) . This positional-cyano-group-dependent functional divergence means that even within the same synthetic series, the naphthamide derivatives engage a cytoskeletal protein downregulation mechanism distinct from the antioxidant-like ROS inhibition of the thieno-thiophene congener. This quantitative and qualitative differentiation is not captured by overall antiproliferative potency alone and requires specific procurement of the naphthamide-containing member to reproduce the cytoskeletal protein expression phenotype.

Cytoskeleton Actin Tubulin ROS HeLa Subclass Comparison

Superior Antiproliferative Pattern Correlation with Cytoskeletal Interference vs. NCI-60 Repository Compounds

A computational pattern-matching analysis by Ester et al. (2012) compared the antiproliferative activities of the cyano-substituted heteroaryles (including the target compound) across 13 different tumor cell lines with the activity patterns of thousands of compounds in the NCI-60 database . The target compound's activity fingerprint correlated most strongly with compounds known to interfere with cytoskeletal function and inhibit mitosis, rather than with DNA-targeting or other mechanisms. This statistically significant pattern-to-mechanism correlation differentiates the target compound from the majority of NCI-60 repository entries that cluster with alternative mechanisms. The in silico analysis further revealed that tumor cell line sensitivity to the cyano-substituted compounds was associated with differential expression of locomotion genes, corroborating the cytoskeletal involvement .

NCI-60 Antiproliferative Cytoskeleton Pattern Matching HeLa Computational

Targeted Application Scenarios for N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide


Decoupling Cytoskeletal Toxicity from DNA Damage Pathways in Mechanistic Toxicology Studies

Investigators seeking to isolate cytoskeleton-mediated cytotoxicity without the confounding variable of DNA damage can employ N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide as a selective probe. Its confirmed lack of DNA binding directly addresses the limitation of using doxorubicin or other DNA-interactive agents, which simultaneously engage DNA damage response pathways. By using this compound, researchers can attribute observed G1 arrest and caspase-3 activation exclusively to cytoskeletal disruption, enabling cleaner interpretation of toxicogenomic and phenotypic screening data.

Chemogenomic Profiling of G1-Phase Cytoskeletal Checkpoints

The compound's demonstrated induction of G1 arrest in HeLa cells provides a distinct tool for dissecting cytoskeletal checkpoints that operate in the G1 phase—an area underserved by classical antimitotics (e.g., paclitaxel, vincristine) that predominantly arrest cells in G2/M. Chemical genetic screens using this compound can identify novel G1-phase cytoskeletal regulators and synthetic lethal interactions, delivering insights that G2/M-arresting comparators cannot provide.

Structure–Activity Relationship (SAR) Studies on Cyano-Group-Dependent Cytoskeletal Protein Downregulation

The cyano-group position-dependent functional divergence documented by Ester et al. positions this naphthamide derivative as the essential reference compound for SAR campaigns aimed at optimizing cytoskeletal protein downregulation. By using this specific compound as a benchmark, medicinal chemistry teams can iteratively modify the cyclohepta[b]thiophene core or the naphthamide moiety while quantitatively tracking the expression of actin and tubulin proteins, thereby avoiding the ROS-inhibitory off-mechanism of thieno-thiophene analogues.

In Vivo Xenograft Studies Targeting Tumors with Elevated Locomotion Gene Signatures

In silico analysis by Ester et al. revealed that tumor cell lines sensitive to the cyano-substituted heteroaryles exhibit differential expression of locomotion genes . Preclinical researchers can leverage this finding to select xenograft models enriched for locomotion gene signatures for in vivo efficacy testing of this compound. This biomarker-driven model selection strategy increases the likelihood of observing therapeutic responses and translational relevance, differentiating it from unguided efficacy testing with less mechanistically characterized probes.

Quote Request

Request a Quote for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.